Ethyl 9-hexadecenoate (also known as Ethyl Palmitoleate) is a C18:1 monounsaturated fatty acid ethyl ester (FAEE). It is recognized primarily for its role as a specific insect sex pheromone and as a component in specialty biofuels and lubricants. Unlike more common saturated esters such as ethyl palmitate, its single point of unsaturation at the C9 position imparts distinct physical properties, including a lower melting point, which is critical for low-temperature performance and specific biological recognition. This compound serves as a high-purity standard for analytical applications and as a key active ingredient where structural and isomeric purity are paramount.
Substituting Ethyl 9-hexadecenoate with near analogs like the corresponding methyl ester (Methyl 9-hexadecenoate), the saturated form (Ethyl Palmitate), or a different isomer is frequently unviable. For its primary application in pest management, biological activity is highly specific to the exact (Z)-9 isomer and the ethyl ester structure; even minor changes can eliminate its pheromonal effect. In formulation science, replacing the ethyl group with a methyl group or altering the fatty acid chain length directly impacts key physical properties such as boiling point, viscosity, and low-temperature fluidity (cloud point), which are critical for fuel, lubricant, and solvent performance specifications. Therefore, procurement of the precise CAS 54546-22-4 compound is essential for applications demanding high biological specificity or defined physical characteristics.
The presence of the cis-double bond in Ethyl 9-hexadecenoate drastically lowers its melting point compared to its fully saturated C16 analog, Ethyl Palmitate. A comprehensive differential scanning calorimetry (DSC) study reports the melting point of Ethyl Palmitate at 23.9 °C. While a specific DSC value for Ethyl 9-hexadecenoate is not available in the same study, data for the closely related C18:1 Ethyl Oleate show a melting point of -32 °C, illustrating the significant impact of unsaturation on freezing characteristics. This structural difference is a primary determinant of performance in applications requiring fluidity at or below room temperature.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | Significantly lower than saturated analog (inferred from C18:1 data) |
| Comparator Or Baseline | Ethyl Palmitate (C16:0): 23.9 °C |
| Quantified Difference | Expected >40 °C reduction vs. saturated analog |
| Conditions | Determined by Differential Scanning Calorimetry (DSC). |
For biofuels, lubricants, or cosmetic formulations, a lower melting point prevents solidification and maintains flowability in cold environments, a critical processability and performance attribute.
Ethyl (Z)-9-hexadecenoate is the identified female-produced sex pheromone for the parasitoid wasp *Syndipnus rubiginosus*. Field and laboratory bioassays demonstrated that this specific compound elicits a clear attractive response in males at quantities between 300-1000 ng. Crucially, tests for cross-attraction with the sympatric, related species *S. gaspesianus* showed no response, highlighting the high degree of structural specificity required for biological activity. This demonstrates that substitution with other isomers or closely related esters would fail to produce the targeted biological effect.
| Evidence Dimension | Pheromonal Activity (Male Attraction) |
| Target Compound Data | Active for *S. rubiginosus* at 300-1000 ng. |
| Comparator Or Baseline | Related species (*S. gaspesianus*): No cross-attraction observed. |
| Quantified Difference | Qualitatively absolute (active vs. inactive). |
| Conditions | Field and laboratory bioassays on target and non-target insect species. |
For use in species-specific pest monitoring or mating disruption, only the exact, high-purity Ethyl (Z)-9-hexadecenoate provides the required biological activity, making substitution with generic esters ineffective.
The boiling point is a critical parameter for fuel specifications and distillation-based purification. While data for Ethyl 9-hexadecenoate is sparse, studies on fatty acid esters show clear trends. Ethyl esters consistently exhibit slightly higher boiling points than their corresponding methyl esters. Furthermore, boiling points increase with chain length. For example, the T90 distillation temperature (at which 90% of the volume has evaporated) for rapeseed oil ethyl esters (primarily C18) is approximately 360 °C, which is near the maximum limit for some biodiesel standards like ASTM D6751. The shorter C16 chain of Ethyl 9-hexadecenoate provides a lower boiling point than common C18 ethyl esters like ethyl oleate, offering a different profile for blending and purification processes.
| Evidence Dimension | Boiling Point / Distillation Temperature (T90) |
| Target Compound Data | Lower than C18 ethyl esters. |
| Comparator Or Baseline | Rapeseed Oil Ethyl Esters (C18 dominant): ~360 °C |
| Quantified Difference | Qualitatively lower, enabling separation or specific blend properties. |
| Conditions | Atmospheric pressure distillation. |
This distinct boiling point allows for fractional distillation from mixed feedstocks and enables the formulation of fuels or solvents with precisely controlled volatility, a key manufacturability and performance parameter.
Based on its proven and highly specific activity as a sex pheromone for insects like *Syndipnus rubiginosus*, this compound is the required active ingredient for developing lures used in integrated pest management (IPM) programs for monitoring or controlling specific pest populations. Its specificity ensures that non-target species are not affected.
The monounsaturated nature of Ethyl 9-hexadecenoate results in a significantly lower melting point compared to saturated fats like ethyl palmitate. This makes it a valuable component for formulating bio-based lubricants, plasticizers, or biodiesel blends intended for use in climates where low-temperature fluidity is a critical performance requirement to prevent gelling.
Fatty acid ethyl esters (FAEEs) are established biomarkers for alcohol consumption. High-purity, single-component standards like Ethyl 9-hexadecenoate are essential for the accurate calibration of analytical instrumentation (e.g., GC-MS) used in clinical and forensic toxicology to quantify levels of specific FAEEs in biological samples.